molecular formula C4H10N2O2 B556852 2,3-Diaminobutanoic acid CAS No. 2643-66-5

2,3-Diaminobutanoic acid

Cat. No.: B556852
CAS No.: 2643-66-5
M. Wt: 118.13 g/mol
InChI Key: SXGMVGOVILIERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diaminobutanoic acid (C₄H₁₀N₂O₂, average mass: 118.136 g/mol) is a non-proteinogenic α,β-diamino acid with two stereogenic centers, yielding four stereoisomers: (2R,3R), (2R,3S), (2S,3R), and (2S,3S) . The compound is a critical structural motif in natural products, particularly uridyl peptide antibiotics (e.g., pacidamycins) and marine cyclic depsipeptides like papuamide B . Its biosynthesis involves PLP-dependent enzymes and Michael addition mechanisms, as observed in bleomycin and viomycin pathways .

Scientific Research Applications

Peptide Synthesis

Overview : 2,3-Diaminobutanoic acid serves as a critical building block in peptide synthesis. Its unique structure allows for the incorporation of diaminobutyric acid into peptides, facilitating the creation of complex molecules with specific biological activities.

Applications :

  • Biologically Active Peptides : It is utilized to synthesize peptides that can exhibit antimicrobial and anticancer properties.
  • Structural Diversity : The presence of two amino groups allows for increased variability in peptide design, which is essential for developing novel therapeutic agents.

Drug Development

Overview : In the pharmaceutical industry, this compound is explored for its potential in drug development, particularly in creating compounds that target specific biological pathways.

Applications :

  • Targeted Therapies : The compound is being investigated for its ability to enhance the efficacy of drugs by improving their binding to specific receptors or enzymes .
  • Antibiotic Development : Research has shown that derivatives of this compound can be effective against multidrug-resistant bacteria .

Bioconjugation Techniques

Overview : Bioconjugation involves attaching biomolecules to surfaces or other molecules to improve therapeutic delivery. This compound is pivotal in these techniques due to its functional groups.

Applications :

  • Therapeutic Agent Delivery : It aids in the design of conjugates that can deliver drugs more effectively to target cells .
  • Diagnostic Applications : Used in the development of biosensors and imaging agents that require precise targeting capabilities.

Cancer Research

Overview : The compound is actively researched for its potential role in cancer therapy, particularly in creating targeted treatments that minimize damage to healthy tissues.

Applications :

  • Selective Targeting of Cancer Cells : Studies have shown that this compound can be incorporated into agents designed to specifically attack cancerous cells while sparing normal cells .
  • Combination Therapies : It may be used in conjunction with other therapeutic agents to enhance overall treatment efficacy.

Protein Engineering

Overview : In protein engineering, this compound is utilized to modify proteins, enhancing their stability and functionality.

Applications :

  • Stabilization of Protein Structures : The incorporation of this amino acid can lead to more stable protein configurations, which is crucial for biotechnological applications .
  • Functionalization of Enzymes : Enhancements in enzyme activity and specificity have been observed with the inclusion of diaminobutanoic acid derivatives.

Case Studies and Research Findings

StudyFocusFindings
PubMed Study on Antisense Peptide Nucleic AcidsDelivery SystemsDeveloped dendron–PNA conjugates using diaminobutanoic acid that showed high stability and effectiveness against resistant bacterial strains .
Drug Development ResearchAntibiotic EfficacyInvestigated the potential of diaminobutanoic acid derivatives as new antibiotics against Gram-negative bacteria with promising results .
Synthesis TechniquesPeptide AntibioticsExplored asymmetric synthesis methods for creating diaminobutanoic acid derivatives used in peptide antibiotics .

Q & A

Basic Research Questions

Q. What analytical techniques are used to identify 2,3-diaminobutanoic acid in extraterrestrial samples?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting this compound in extraterrestrial materials, such as the Murchison meteorite. This technique allows for chiral separation and quantification of diamino acids, distinguishing between D- and L- stereoisomers. Researchers must optimize derivatization protocols (e.g., using trifluoroacetic anhydride) to enhance volatility and sensitivity for low-abundance compounds in complex matrices .

Q. What is the role of this compound in natural product biosynthesis?

In microbial systems, this compound is synthesized via enzymatic pathways involving pyridoxal phosphate (PLP)-dependent enzymes. For example, in viomycin biosynthesis, VioB catalyzes the dehydration of serine to form dehydroalanine, which undergoes a Michael addition with ammonia (supplied by VioK) to yield this compound. This mechanism is critical for constructing bioactive peptide backbones in antibiotics .

Q. How do physicochemical properties of this compound influence its characterization?

Key properties include a molecular weight of 118.134 g/mol, boiling point of 293.4±30.0 °C, and pKa values (1.85, 8.24, 10.40) that affect solubility and ionization in aqueous buffers. Researchers must account for these properties during purification (e.g., ion-exchange chromatography) and stability assessments under varying pH and temperature conditions .

Advanced Research Questions

Q. What challenges arise in synthesizing stereoisomers of this compound?

Stereoselective synthesis requires chiral catalysts or enzymatic resolution to separate (2R,3R)- and (2S,3S)-isomers. Contamination by diastereomers can skew biological activity data, necessitating rigorous NMR and circular dichroism (CD) validation. Asymmetric hydrogenation of α,β-dehydroamino acids is a promising but understudied route for scalable production .

Q. How do environmental factors regulate this compound production in cyanobacteria?

Cyanobacterial blooms produce this compound under nitrogen-rich conditions, with biosynthesis linked to glutamine synthetase pathways. Metabolomic studies reveal correlations between toxin production (e.g., BMAA analogs) and environmental stressors like phosphate limitation, highlighting ecological risks in eutrophic waters .

Q. Why does this compound enhance the antiviral activity of peptidomimetics?

Incorporation of this compound (Dab) into peptidomimetics improves binding affinity to viral spike proteins (e.g., SARS-CoV-2) by introducing cationic and hydrogen-bonding motifs. Cyclization of Dab-containing peptides further stabilizes α-helical conformations, enhancing proteolytic resistance and target specificity .

Q. How can bioinformatics predict biosynthetic gene clusters for this compound-containing compounds?

Genome mining tools (e.g., antiSMASH) identify conserved domains in nonribosomal peptide synthetases (NRPS) associated with Dab incorporation. Homology modeling of PLP-dependent enzymes (e.g., VioB homologs) and phylogenetic analysis of gene clusters across Actinobacteria can prioritize candidates for heterologous expression .

Q. Methodological Notes

  • Contradictions in Synthesis Routes : While details enzymatic biosynthesis, discusses chemical synthesis of 2,4-diaminobutanoic acid (a structural analog), underscoring the need for method-specific optimization when extrapolating protocols.
  • Safety and Regulation : Handling this compound requires compliance with HS code 2922499990, including safety assessments for neurotoxic potential in biological assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Diamino Acids

2,3-Diaminopropanoic Acid (Dpr)

  • Structure : NH₂-CH₂-CH(NH₂)-COOH (C₃H₈N₂O₂).
  • Role : Found in viomycin, capreomycin, and pedopeptins. Forms β-lactam rings in antibiotics via intramolecular cyclization .
  • Key Differences: Shorter carbon chain (C3 vs. C4 in 2,3-diaminobutanoic acid) reduces steric bulk, influencing peptide cyclization patterns. In pedopeptins, Dpr contributes to lower cationic charge compared to polymyxins, which use 2,4-diaminobutanoic acid (Dab) .

2,4-Diaminobutanoic Acid (Dab)

  • Structure : NH₂-CH₂-CH₂-CH(NH₂)-COOH (C₄H₁₀N₂O₂).
  • Role : Central to polymyxins (colistin) and thanamycin. Six Dab residues in polymyxins enhance cationic charge, enabling lipopolysaccharide binding .
  • Key Differences: The β-amino group at position 4 (vs. position 3 in this compound) creates a linear spacing critical for 23-membered macrocycles in polymyxins . Polymyxins are more cationic than pedopeptins due to Dab’s abundance, improving Gram-negative antibacterial activity .

2,5-Diaminopentanoic Acid (Ornithine Derivative)

  • Structure : NH₂-(CH₂)₃-CH(NH₂)-COOH (C₅H₁₂N₂O₂).
  • Role : Precursor for complex cyclopeptides like cyclotheonamide B, a serine protease inhibitor .
  • Key Differences :
    • Longer chain allows larger macrocycles (e.g., 19-membered ring in cyclotheonamide B) .
    • Rare in antibiotics but critical in enzyme inhibition due to conformational flexibility.

Structural and Functional Data Table

Compound Molecular Formula Key Features Natural Sources/Applications References
This compound C₄H₁₀N₂O₂ Four stereoisomers; uridyl antibiotics, papuamide B Pacidamycins, marine sponges
2,3-Diaminopropanoic acid C₃H₈N₂O₂ β-Lactam formation; lower cationic charge Viomycin, pedopeptins
2,4-Diaminobutanoic acid C₄H₁₀N₂O₂ High cationic charge; 23-membered macrocycles Polymyxins, thanamycin
2,5-Diaminopentanoic acid C₅H₁₂N₂O₂ Conformational flexibility; serine protease inhibition Cyclotheonamide B

Notes on Stereochemistry and Nomenclature

  • Stereoisomerism: The four stereoisomers of this compound are often mislabeled as "enantiomers," but only two pairs are true enantiomers; others are diastereomers .
  • Nomenclature Conflicts: Some sources abbreviate this compound as "Dab," conflicting with standard usage where Dab denotes 2,4-diaminobutanoic acid .

Properties

IUPAC Name

2,3-diaminobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-2(5)3(6)4(7)8/h2-3H,5-6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGMVGOVILIERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415705
Record name 2,3-diaminobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2643-66-5
Record name 2,3-Diaminobutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002643665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-diaminobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIAMINOBUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C314XQL574
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.